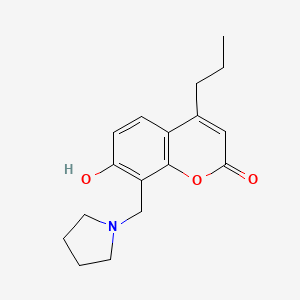
7-Hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen-2-one core with a hydroxy group at position 7, a propyl group at position 4, and a pyrrolidin-1-ylmethyl group at position 8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core. This can be achieved through the Pechmann condensation reaction, where phenol reacts with β-ketoester in the presence of a strong acid catalyst.
Functional Group Introduction: The hydroxy group at position 7 can be introduced through selective hydroxylation reactions. The propyl group at position 4 can be added via alkylation reactions using propyl halides.
Pyrrolidin-1-ylmethyl Group Addition: The pyrrolidin-1-ylmethyl group can be introduced through nucleophilic substitution reactions. This involves the reaction of the chromen-2-one derivative with pyrrolidine and formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reactions are carefully selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The propyl and pyrrolidin-1-ylmethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 7-oxo-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one.
Reduction: Formation of dihydro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Scientific Research Applications
7-Hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-propylcoumarin: Similar structure but lacks the pyrrolidin-1-ylmethyl group.
7-Hydroxy-4-isopropylcoumarin: Similar structure with an isopropyl group instead of a propyl group.
7-Hydroxy-4-phenylcoumarin: Similar structure with a phenyl group instead of a propyl group.
Uniqueness
7-Hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one is unique due to the presence of the pyrrolidin-1-ylmethyl group at position 8, which imparts distinct chemical and biological properties. This structural feature differentiates it from other coumarin derivatives and contributes to its specific applications in scientific research and industry.
Properties
Molecular Formula |
C17H21NO3 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C17H21NO3/c1-2-5-12-10-16(20)21-17-13(12)6-7-15(19)14(17)11-18-8-3-4-9-18/h6-7,10,19H,2-5,8-9,11H2,1H3 |
InChI Key |
BFVNAFCRUSVXRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2CN3CCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11297417.png)
![N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B11297422.png)
![N'-{[5-(4-bromophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B11297424.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11297425.png)

![2-[3-(Dimethylamino)propyl]-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11297429.png)
![N-(2,3-dimethylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11297430.png)
![2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11297435.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11297438.png)
![N-(1-phenylethyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11297444.png)
![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11297449.png)
![2-(2,3-dihydro-1H-indol-1-yl)-4-(4-hydroxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11297451.png)

![N-(3,5-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11297475.png)
